[4-(2-hydroxy-4-oxopent-2-en-3-yl)-3-nitrophenyl]-[4-[(E)-2-hydroxy-4-oxopent-2-en-3-yl]-3-nitrophenyl]imino-oxidoazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-hydroxy-4-oxopent-2-en-3-yl)-3-nitrophenyl]-[4-[(E)-2-hydroxy-4-oxopent-2-en-3-yl]-3-nitrophenyl]imino-oxidoazanium is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features multiple functional groups, including hydroxyl, nitro, and imino-oxido groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-hydroxy-4-oxopent-2-en-3-yl)-3-nitrophenyl]-[4-[(E)-2-hydroxy-4-oxopent-2-en-3-yl]-3-nitrophenyl]imino-oxidoazanium typically involves multi-step organic reactions. The starting materials are often commercially available compounds that undergo a series of reactions, including nitration, condensation, and oxidation.
Condensation: The formation of the imino-oxido linkage may involve the reaction of an amine with an aldehyde or ketone in the presence of a catalyst.
Oxidation: The hydroxyl groups can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
[4-(2-hydroxy-4-oxopent-2-en-3-yl)-3-nitrophenyl]-[4-[(E)-2-hydroxy-4-oxopent-2-en-3-yl]-3-nitrophenyl]imino-oxidoazanium can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas and a metal catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the nitro groups may produce diamines.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, it may serve as a probe for studying enzyme mechanisms or as a precursor for bioactive compounds.
Medicine
Industry
In the industrial sector, this compound could be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [4-(2-hydroxy-4-oxopent-2-en-3-yl)-3-nitrophenyl]-[4-[(E)-2-hydroxy-4-oxopent-2-en-3-yl]-3-nitrophenyl]imino-oxidoazanium involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the functional groups present in the compound and their reactivity.
Comparison with Similar Compounds
Similar Compounds
- [4-(2-hydroxy-4-oxopent-2-en-3-yl)-3-nitrophenyl]-[4-[(E)-2-hydroxy-4-oxopent-2-en-3-yl]-3-nitrophenyl]imino-oxidoazanium
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, stability, and solubility.
Properties
Molecular Formula |
C22H20N4O9 |
---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
[4-(2-hydroxy-4-oxopent-2-en-3-yl)-3-nitrophenyl]-[4-[(E)-2-hydroxy-4-oxopent-2-en-3-yl]-3-nitrophenyl]imino-oxidoazanium |
InChI |
InChI=1S/C22H20N4O9/c1-11(27)21(12(2)28)17-7-5-15(9-19(17)25(32)33)23-24(31)16-6-8-18(20(10-16)26(34)35)22(13(3)29)14(4)30/h5-10,27,29H,1-4H3/b21-11-,22-13?,24-23? |
InChI Key |
OQXBCDSIXWEVEF-BCZTXBFZSA-N |
Isomeric SMILES |
C/C(=C(/C1=C(C=C(C=C1)N=[N+](C2=CC(=C(C=C2)C(=C(C)O)C(=O)C)[N+](=O)[O-])[O-])[N+](=O)[O-])\C(=O)C)/O |
Canonical SMILES |
CC(=C(C1=C(C=C(C=C1)N=[N+](C2=CC(=C(C=C2)C(=C(C)O)C(=O)C)[N+](=O)[O-])[O-])[N+](=O)[O-])C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.